molecular formula C5H10ClF2NO B596984 3,3-Difluoropiperidin-4-OL hydrochloride CAS No. 1334416-77-1

3,3-Difluoropiperidin-4-OL hydrochloride

Cat. No.: B596984
CAS No.: 1334416-77-1
M. Wt: 173.588
InChI Key: LJCFIXWIHGQCPA-UHFFFAOYSA-N
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Description

3,3-Difluoropiperidin-4-OL hydrochloride is a chemical compound with the molecular formula C₅H₁₀ClF₂NO and a molecular weight of 173.59 g/mol . It is a derivative of piperidine, a six-membered ring containing one nitrogen atom, and is characterized by the presence of two fluorine atoms at the 3-position and a hydroxyl group at the 4-position. This compound is commonly used in various scientific research applications due to its unique chemical properties.

Mechanism of Action

Target of Action

3,3-Difluoropiperidin-4-OL hydrochloride is a fluorinated piperidine building block . It is primarily used in the synthesis of pharmaceutical active ingredients (APIs) . The compound’s primary targets are typically molecular scaffolds in APIs, to which it can attach effortlessly through amination .

Mode of Action

The compound interacts with its targets by attaching to molecular scaffolds through amination . This interaction enhances the potency of certain APIs. For instance, it has been found to improve the potency of an agonist of the apelin receptor .

Biochemical Pathways

The specific biochemical pathways affected by this compound depend on the APIs it is used to synthesize. It is known to play a role in enhancing the selectivity of estrogen-positive breast cancer treatments .

Result of Action

The molecular and cellular effects of this compound’s action depend on the specific APIs it is used to synthesize. It is known to enhance the potency of certain apis, such as an agonist of the apelin receptor . It also enhances the selectivity of treatments for estrogen-positive breast cancer .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These may include the conditions under which the compound is stored and the temperature at which it is used. Currently, it is recommended to store the compound at room temperature .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-Difluoropiperidin-4-OL hydrochloride typically involves the fluorination of piperidine derivatives. One common method includes the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor. The reaction is carried out under controlled conditions to ensure the selective introduction of fluorine atoms at the desired positions .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

3,3-Difluoropiperidin-4-OL hydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield 3,3-difluoropiperidin-4-one, while substitution reactions can produce a variety of derivatives with different functional groups .

Scientific Research Applications

3,3-Difluoropiperidin-4-OL hydrochloride is widely used in scientific research due to its versatile chemical properties. Some of its applications include:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,3-Difluoropiperidin-4-OL hydrochloride is unique due to the specific positioning of its fluorine atoms and hydroxyl group, which confer distinct reactivity and stability. This makes it particularly useful in applications where precise control over chemical interactions is required .

Properties

IUPAC Name

3,3-difluoropiperidin-4-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9F2NO.ClH/c6-5(7)3-8-2-1-4(5)9;/h4,8-9H,1-3H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJCFIXWIHGQCPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC(C1O)(F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10ClF2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1334416-77-1
Record name 3,3-difluoropiperidin-4-ol hydrochloride
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